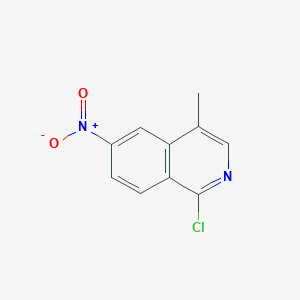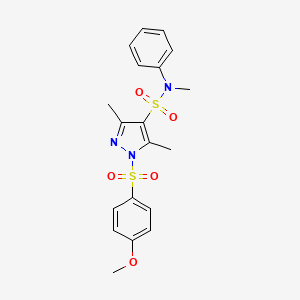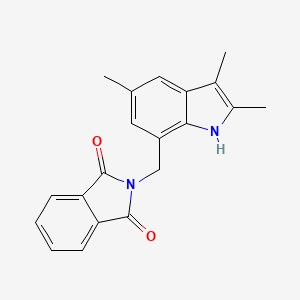
2-(2,3,5-Trimethyl-1H-indol-7-ylmethyl)-isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3,5-Trimethyl-1H-indol-7-ylmethyl)-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an indole moiety, which is a significant heterocyclic system in natural products and drugs .
准备方法
The synthesis of 2-(2,3,5-Trimethyl-1H-indol-7-ylmethyl)-isoindole-1,3-dione can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the corresponding tricyclic indole, which can then be further modified to obtain the desired isoindoline-1,3-dione derivative. Industrial production methods often involve solventless conditions to adhere to green chemistry principles .
化学反应分析
2-(2,3,5-Trimethyl-1H-indol-7-ylmethyl)-isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and other electrophilic or nucleophilic agents . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified indole and isoindoline derivatives .
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antipsychotic agent due to its ability to modulate the dopamine receptor D2 . Additionally, it has been studied for its potential in treating Alzheimer’s disease by inhibiting β-amyloid protein aggregation . In the industry, it is used in the development of new drugs and as an intermediate in various chemical processes .
作用机制
The mechanism of action of 2-(2,3,5-Trimethyl-1H-indol-7-ylmethyl)-isoindole-1,3-dione involves its interaction with molecular targets such as the dopamine receptor D2. It acts as a ligand, binding to the receptor and modulating its activity . This interaction can influence various signaling pathways in the brain, leading to its potential therapeutic effects in conditions like Parkinson’s disease and schizophrenia .
相似化合物的比较
Similar compounds to 2-(2,3,5-Trimethyl-1H-indol-7-ylmethyl)-isoindole-1,3-dione include other isoindoline derivatives and indole-based compounds. For example, indole-3-acetic acid and N-methyltryptamine are structurally related and share some biological activities . this compound is unique in its specific substitution pattern and its ability to modulate the dopamine receptor D2, making it particularly valuable in medicinal chemistry .
属性
IUPAC Name |
2-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-11-8-14(18-17(9-11)12(2)13(3)21-18)10-22-19(23)15-6-4-5-7-16(15)20(22)24/h4-9,21H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYNUKPARJDXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C)C)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
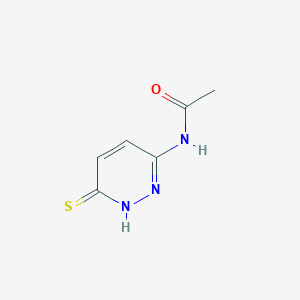
![3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2798692.png)
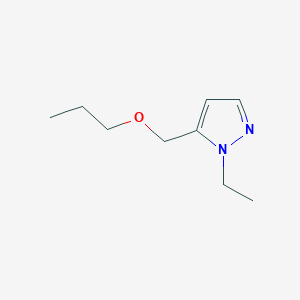
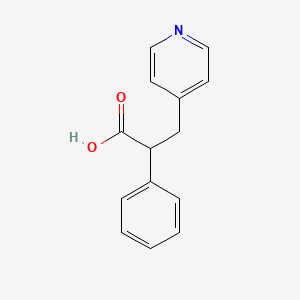
![2-[3-(ethylsulfanyl)phenyl]acetic acid](/img/structure/B2798696.png)
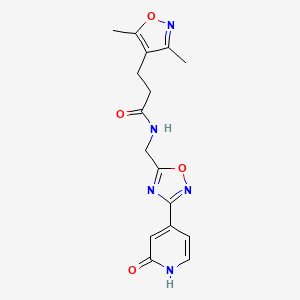

![5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2798705.png)
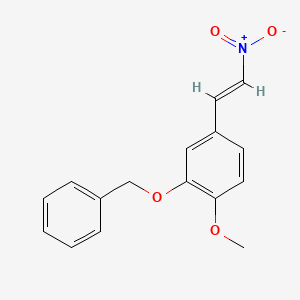
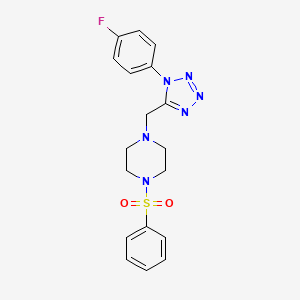
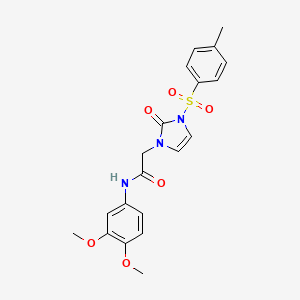
![1-[(4-Chlorophenyl)methyl]-3'-(3,5-dimethoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2798709.png)
